Lipophilicity Advantage: +0.20 LogP Units Over the Des-Methyl Analog Improves Organic-Phase Extractability
The 2-methyl group on the imidazole ring of 1-(2-methyl-1H-imidazol-1-YL)acetone increases its calculated LogP to -0.24, compared with -0.44 for the des-methyl analog 1-(1H-imidazol-1-yl)acetone . This ΔLogP of +0.20 translates to an approximately 58% greater partition coefficient (log₁₀ scale), meaning the compound partitions more favourably into organic solvents during liquid-liquid extraction, reducing aqueous losses during workup and facilitating higher recovery in multi-step synthetic sequences.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.24 (free base estimated; confirmed as HCl salt on Hit2Lead) |
| Comparator Or Baseline | 1-(1H-Imidazol-1-yl)acetone (CAS 131394-02-0): ACD/LogP = -0.44 |
| Quantified Difference | ΔLogP = +0.20 (approximately 1.58× higher organic/aqueous partition ratio) |
| Conditions | Calculated LogP values from Hit2Lead (target) and ChemSpider/ACD/Labs (comparator); no experimental logP measurement performed for either compound in the referenced sources |
Why This Matters
For procurement of intermediates destined for multi-step synthesis, higher LogP directly improves organic-phase extractability and reduces product loss to aqueous phases, lowering effective cost per isolated gram.
